3-(1-Aminopentyl)aniline
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Overview
Description
3-(1-Aminopentyl)aniline is an organic compound with the molecular formula C11H18N2 It is a derivative of aniline, where the amino group is substituted at the third position with a 1-aminopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopentyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated aniline derivative with a 1-aminopentyl group. This reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Another method involves the reduction of a nitroarene precursor. In this approach, a nitro-substituted aniline is first synthesized and then reduced to the corresponding amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and reduction processes. The nitration of aniline to form nitroaniline is followed by catalytic hydrogenation to yield the desired amine. This process is typically carried out in continuous flow reactors to ensure efficient production and high yields .
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminopentyl)aniline undergoes various chemical reactions, including:
Reduction: Reduction of nitroaniline precursors to form this compound using hydrogen gas and palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst, iron powder, acidic conditions.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: this compound from nitroaniline precursors.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-(1-Aminopentyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Aminopentyl)aniline involves its interaction with various molecular targets and pathways. As an aromatic amine, it can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in biological molecules. This interaction can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound, with a simpler structure and broader applications in the chemical industry.
N-Methylaniline: Similar structure with a methyl group instead of the 1-aminopentyl group, used in the synthesis of dyes and pharmaceuticals.
N-Ethylaniline: Another derivative with an ethyl group, used in the production of rubber chemicals and antioxidants.
Uniqueness
3-(1-Aminopentyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of complex organic molecules and the development of novel pharmaceuticals .
Properties
Molecular Formula |
C11H18N2 |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-(1-aminopentyl)aniline |
InChI |
InChI=1S/C11H18N2/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8,11H,2-3,7,12-13H2,1H3 |
InChI Key |
XMRWOYLZOIMFMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC(=CC=C1)N)N |
Origin of Product |
United States |
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